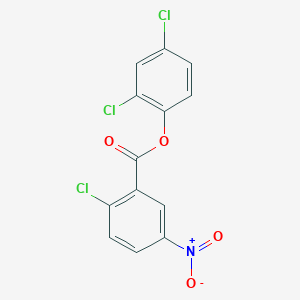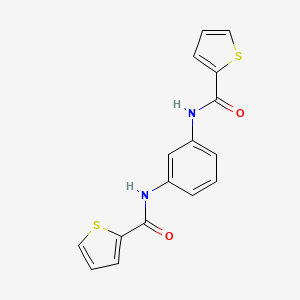
N,N'-1,3-phenylenedi(2-thiophenecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,3-phenylenedi(2-thiophenecarboxamide), also known as PTTC, is a synthetic compound that belongs to the family of thiophene-based compounds. PTTC has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.
科学研究应用
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been extensively studied for its potential use as a therapeutic agent in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is not fully understood. However, it has been proposed that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) exerts its biological activities through the modulation of various signaling pathways. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to modulate the expression of various genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can inhibit the growth of cancer cells and induce apoptosis. N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One of the main advantages of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is its broad range of biological activities, which makes it a potential candidate for the development of new drugs. However, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has some limitations for lab experiments. For example, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has been shown to exhibit some toxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of N,N'-1,3-phenylenedi(2-thiophenecarboxamide). One potential avenue of research is the development of new N,N'-1,3-phenylenedi(2-thiophenecarboxamide) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) and its potential use in the treatment of neurodegenerative diseases. Finally, the antibacterial and antifungal activities of N,N'-1,3-phenylenedi(2-thiophenecarboxamide) warrant further investigation for the development of new antibiotics.
Conclusion
In conclusion, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) is a promising compound with a broad range of biological activities. Its unique chemical structure and potential therapeutic applications make it an interesting target for further research. Although there are some limitations for lab experiments, N,N'-1,3-phenylenedi(2-thiophenecarboxamide) has the potential to be developed into a new class of drugs with various clinical applications.
合成方法
N,N'-1,3-phenylenedi(2-thiophenecarboxamide) can be synthesized through a two-step reaction process. The first step involves the synthesis of 2-thiophenecarboxylic acid, which can be achieved through the reaction of thiophene with carbon dioxide in the presence of a catalyst. The second step involves the reaction of 2-thiophenecarboxylic acid with 1,3-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is N,N'-1,3-phenylenedi(2-thiophenecarboxamide), which can be purified through recrystallization.
属性
IUPAC Name |
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-6-2-8-21-13)17-11-4-1-5-12(10-11)18-16(20)14-7-3-9-22-14/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEFOKJKKJMUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



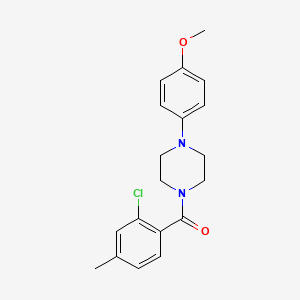

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

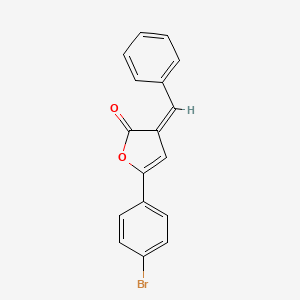
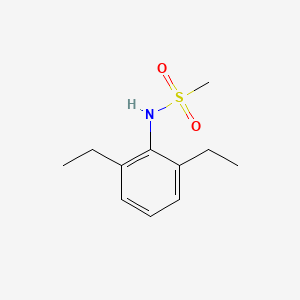
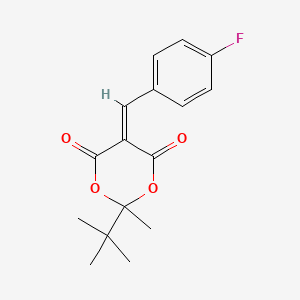
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
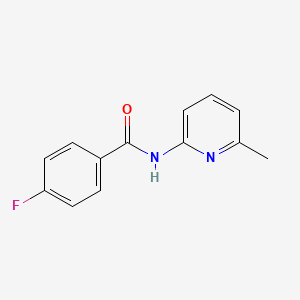
![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)
